molecular formula C11H13NO2 B2843220 3,3-Dimethoxy-2-phenylpropanenitrile CAS No. 84829-60-7

3,3-Dimethoxy-2-phenylpropanenitrile

Cat. No.: B2843220
CAS No.: 84829-60-7
M. Wt: 191.23
InChI Key: OCHZXVNDZYVOHB-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C({11})H({13})NO(_{2}) and a molecular weight of 191.23 g/mol . This compound is known for its unique chemical structure, which includes a nitrile group and two methoxy groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2-phenylpropanenitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by methylation using dimethyl sulfate . The reaction conditions often include:

    Base: Sodium methoxide or potassium carbonate

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group to form amines.

    Substitution: Nucleophilic substitution reactions at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: 3,3-Dimethoxy-2-phenylpropanoic acid

    Reduction: 3,3-Dimethoxy-2-phenylpropanamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethoxy-2-phenylpropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-2-phenylpropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo metabolic transformations. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxypropionitrile: Similar structure but lacks the phenyl ring.

    2,2-Dimethyl-3-phenylpropanenitrile: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

3,3-Dimethoxy-2-phenylpropanenitrile is unique due to the presence of both methoxy groups and a phenyl ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethoxy-2-phenylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-11(14-2)10(8-12)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHZXVNDZYVOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C#N)C1=CC=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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